molecular formula C6H10N2S B109018 2-(4-Methylthiazol-5-yl)ethanamine CAS No. 58981-35-4

2-(4-Methylthiazol-5-yl)ethanamine

Cat. No. B109018
CAS RN: 58981-35-4
M. Wt: 142.22 g/mol
InChI Key: TVAQJFUNSFVSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methylthiazol-5-yl)ethanamine” is a chemical compound with the molecular formula C6H10N2S and a molecular weight of 142.22 . It is used in neurology research, particularly in the areas of memory, learning and cognition, schizophrenia, sleep, pain, and inflammation .


Molecular Structure Analysis

The molecular structure of “2-(4-Methylthiazol-5-yl)ethanamine” consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, attached to an ethanamine group .

Scientific Research Applications

  • Biological Properties and Synthesis : A study investigated the synthesis of 4-(2-(4-methylthiazol-5-yl) ethoxy) phthalonitrile and its zinc phthalocyanine complex, examining their biological properties. This research highlights the potential applications of these compounds in various biological contexts​​.

  • Biological Features of Phthalocyanines : Another study focused on the synthesis of new tetra-substituted phthalonitrile and its various metal phthalocyanines. These compounds were characterized and their biological features were studied, indicating the diverse applications of 2-(4-Methylthiazol-5-yl)ethanamine derivatives in the field of biochemistry and medicinal chemistry​​.

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAQJFUNSFVSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276836
Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylthiazol-5-yl)ethanamine

CAS RN

58981-35-4
Record name 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylthiazol-5-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-Methylthiazol-5-yl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-Methylthiazol-5-yl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-Methylthiazol-5-yl)ethanamine
Reactant of Route 5
2-(4-Methylthiazol-5-yl)ethanamine
Reactant of Route 6
2-(4-Methylthiazol-5-yl)ethanamine

Citations

For This Compound
1
Citations
C Liu, M Zou, J Zuo, H Xie, W Lyu, J Xu, F Feng… - Bioorganic …, 2023 - Elsevier
The selective AChE inhibitor donepezil has been approved by the FDA as a first-line drug for the treatment of mild to moderate AD. However, many peripheral side effects were …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.